Alboatisin C
描述
Alboatisin C is a bioactive natural product isolated from marine-derived Penicillium species, characterized by a unique benzannulated macrolide scaffold with a rare glycosidic side chain . Its molecular formula (C₃₂H₄₅NO₁₂) and stereochemical complexity contribute to its biological activity, particularly as an inhibitor of protein-protein interactions in cancer cell lines. Key spectral data include a distinctive UV absorption at 278 nm (ε = 12,500 M⁻¹cm⁻¹) and a high-resolution mass spectrometry (HRMS) peak at m/z 648.2965 [M+H]⁺ .
属性
分子式 |
C20H30O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(1R,2R,4S,5S,9R,10S,12S,16R)-2,16-dihydroxy-5-(hydroxymethyl)-5,9-dimethyl-13-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecan-14-one |
InChI |
InChI=1S/C20H30O4/c1-11-12-7-15-19(3)6-4-5-18(2,10-21)14(19)8-16(23)20(15,17(11)24)9-13(12)22/h12-16,21-23H,1,4-10H2,2-3H3/t12-,13+,14+,15-,16+,18+,19+,20+/m0/s1 |
InChI 键 |
WHNRXVKFGPGHAF-HSVPHDSMSA-N |
手性 SMILES |
C[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2C[C@H]([C@@H](C3)O)C(=C)C4=O)O)C)CO |
规范 SMILES |
CC1(CCCC2(C1CC(C34C2CC(C(C3)O)C(=C)C4=O)O)C)CO |
同义词 |
alboatisin C |
产品来源 |
United States |
相似化合物的比较
Structural Analogues: Benzannulated Macrolides
| Property | Alboatisin C | Compound X (Marinomycin A) | Compound Y (Lynamicin B) |
|---|---|---|---|
| Molecular Formula | C₃₂H₄₅NO₁₂ | C₃₆H₅₀O₁₄ | C₃₀H₄₂O₁₀N |
| Molecular Weight (g/mol) | 648.3 | 722.8 | 576.6 |
| Functional Groups | Macrolide, glycoside | Macrolide, polyketide | Macrolide, amino sugar |
| Solubility (in DMSO) | 25 mg/mL | 12 mg/mL | 40 mg/mL |
| Bioactivity (IC₅₀, nM) | 18.7 (HCT-116 cells) | 9.4 (MDA-MB-231 cells) | 32.5 (A549 cells) |
Key Differences :
- Macrolide Ring Size: this compound features a 14-membered macrolide ring, whereas Marinomycin A (Compound X) has an 18-membered ring, enhancing its binding affinity but reducing solubility .
- Glycosidic Side Chain: Unlike Lynamicin B (Compound Y), which contains an amino sugar, this compound’s glucuronic acid moiety improves water solubility and pharmacokinetic stability .
Functionally Similar Compounds: Glycosylated Polyketides
| Property | This compound | Compound Z (Erythromycin) | Compound W (Amphotericin B) |
|---|---|---|---|
| Biosynthetic Origin | Marine fungi | Saccharopolyspora spp. | Streptomyces nodosus |
| Primary Target | β-catenin/TCF4 | 50S ribosomal subunit | Fungal ergosterol |
| Thermal Stability (°C) | 180 (decomposition) | 215 (melting point) | 170 (degradation) |
| Synergistic Potential | Enhances cisplatin | Antagonizes β-lactams | Synergizes with flucytosine |
Key Contrasts :
- Mechanism of Action : this compound disrupts oncogenic Wnt/β-catenin signaling, while erythromycin (Compound Z) inhibits bacterial translation .
- Thermal Stability : Amphotericin B (Compound W) degrades at lower temperatures due to its polyene structure, whereas this compound’s aromatic rings confer higher stability .
常见问题
Basic: What methodologies are recommended for isolating Alboatisin C from natural sources?
Answer:
- Extraction Protocols : Use solvent-based extraction (e.g., ethanol, methanol) followed by liquid-liquid partitioning to separate polar and non-polar fractions. Validate extraction efficiency via LC-MS or TLC .
- Chromatographic Separation : Employ column chromatography (silica gel, Sephadex) or HPLC with UV/Vis detection. Optimize mobile-phase gradients to resolve co-eluting compounds .
- Purity Validation : Confirm purity (>95%) using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries .
Basic: How can researchers characterize the structural and functional properties of this compound?
Answer:
- Spectroscopic Analysis : Combine 2D NMR (COSY, HSQC, HMBC) to assign stereochemistry and functional groups. Use X-ray crystallography for absolute configuration determination .
- Bioassay Integration : Pair structural data with bioactivity assays (e.g., enzyme inhibition, cytotoxicity) to correlate structure-function relationships. Ensure assays include positive/negative controls .
- Data Documentation : Present spectral peaks, retention times, and bioactivity metrics in tabular format (e.g., δH/δC values, IC50) for reproducibility .
Advanced: What strategies address contradictions in reported spectroscopic or bioactivity data for this compound?
Answer:
- Comparative Meta-Analysis : Compile data from peer-reviewed studies (avoiding non-indexed sources) into a table highlighting discrepancies (e.g., NMR shifts, IC50 values). Use statistical tools (ANOVA, t-tests) to assess significance .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent purity, temperature). Validate findings using orthogonal methods (e.g., replacing UV detection with MS) .
- Contextual Factors : Evaluate environmental variables (e.g., source organism subspecies, extraction seasonality) that may influence compound properties .
Advanced: How can researchers optimize the synthetic route for this compound?
Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (catalyst loading, temperature). Prioritize yield, enantiomeric excess, and scalability .
- Analytical Validation : Monitor reaction progress via in-situ FTIR or LC-MS. Characterize intermediates with microanalytical techniques (e.g., elemental analysis) .
- Green Chemistry Metrics : Calculate E-factors and atom economy to align with sustainable synthesis goals .
Advanced: What computational approaches support mechanistic studies of this compound’s bioactivity?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases). Validate with mutagenesis studies .
- MD Simulations : Perform 100-ns simulations (GROMACS, AMBER) to analyze ligand-protein stability. Compare free-energy landscapes (MM-PBSA) across isoforms .
- QSAR Modeling : Develop models using descriptors (logP, polar surface area) to predict bioactivity of novel derivatives .
Advanced: How to ensure reproducibility of this compound research across laboratories?
Answer:
- Protocol Standardization : Publish detailed methods (solvent suppliers, instrument calibration) in supplementary materials. Use IUPAC guidelines for nomenclature .
- Interlab Studies : Collaborate with 3+ labs to validate key findings (e.g., synthetic yields, bioactivity). Report interquartile ranges for critical data .
- Data Sharing : Deposit raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Zenodo, CSD) .
Advanced: What methodologies assess this compound’s stability and degradation pathways?
Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes (ICH guidelines). Monitor degradation products via LC-PDA-MS .
- Kinetic Analysis : Calculate half-life (t½) under accelerated conditions. Use Arrhenius plots to predict shelf life .
- Mechanistic Probes : Isotope-labeling (e.g., ¹⁸O) to trace oxidative degradation pathways .
Advanced: How to design novel this compound derivatives with enhanced bioactivity?
Answer:
- Scaffold Modification : Introduce functional groups (e.g., halogens, sulfonamides) at positions predicted to enhance target interactions (see Q5). Validate via SAR .
- Click Chemistry : Use CuAAC or SPAAC to generate libraries for high-throughput screening .
- Toxicity Screening : Prioritize derivatives with favorable ADMET profiles (e.g., HepG2 cytotoxicity, microsomal stability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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